molecular formula C16H11NO2 B14128905 Phenyl(5-phenyl-1,3-oxazol-2-yl)methanone CAS No. 31970-74-8

Phenyl(5-phenyl-1,3-oxazol-2-yl)methanone

Cat. No.: B14128905
CAS No.: 31970-74-8
M. Wt: 249.26 g/mol
InChI Key: GELOLSPOTXOQFL-UHFFFAOYSA-N
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Description

Phenyl(5-phenyloxazol-2-yl)methanone is an organic compound with the molecular formula C16H11NO2 and a molecular weight of 249.26 g/mol It is characterized by the presence of a phenyl group attached to a 5-phenyloxazol-2-ylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl(5-phenyloxazol-2-yl)methanone typically involves the condensation of benzoyl chloride with 2-aminophenol, followed by cyclization to form the oxazole ring . The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxazole ring.

Industrial Production Methods: Industrial production methods for Phenyl(5-phenyloxazol-2-yl)methanone are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale preparations, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: Phenyl(5-phenyloxazol-2-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include various substituted oxazole derivatives, alcohols, and other functionalized aromatic compounds.

Scientific Research Applications

Phenyl(5-phenyloxazol-2-yl)methanone has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Phenyl(5-phenyloxazol-2-yl)methanone is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in biological processes . The compound’s effects are likely mediated through its ability to form stable complexes with these targets, leading to changes in their activity.

Comparison with Similar Compounds

Uniqueness: Phenyl(5-phenyloxazol-2-yl)methanone is unique due to its specific combination of a phenyl group and an oxazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

31970-74-8

Molecular Formula

C16H11NO2

Molecular Weight

249.26 g/mol

IUPAC Name

phenyl-(5-phenyl-1,3-oxazol-2-yl)methanone

InChI

InChI=1S/C16H11NO2/c18-15(13-9-5-2-6-10-13)16-17-11-14(19-16)12-7-3-1-4-8-12/h1-11H

InChI Key

GELOLSPOTXOQFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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